molecular formula C8H14ClNO B13451019 [(5-Ethylfuran-2-yl)methyl](methyl)amine hydrochloride

[(5-Ethylfuran-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13451019
M. Wt: 175.65 g/mol
InChI Key: VYGVZLNBSDYXQF-UHFFFAOYSA-N
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Description

(5-Ethylfuran-2-yl)methylamine hydrochloride is a secondary amine hydrochloride derivative featuring a furan ring substituted with an ethyl group at the 5-position and a methylamine group at the 2-position.

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

1-(5-ethylfuran-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c1-3-7-4-5-8(10-7)6-9-2;/h4-5,9H,3,6H2,1-2H3;1H

InChI Key

VYGVZLNBSDYXQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CNC.Cl

Origin of Product

United States

Preparation Methods

The synthesis of (5-Ethylfuran-2-yl)methylamine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 5-ethyl-2-methylfuran with methylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(5-Ethylfuran-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include furan derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced furan derivatives.

    Substitution: The compound can undergo substitution reactions where the methylamine group can be replaced with other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

(5-Ethylfuran-2-yl)methylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5-Ethylfuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional similarities with other amine-containing heterocycles but differs in core structure and substitution patterns:

Compound Core Structure Functional Groups Applications
(5-Ethylfuran-2-yl)methylamine HCl Furan Secondary amine, ethyl substituent Hypothetical: Drug intermediates, adsorption
Methyl Diethanol Amine (MDEA) Tertiary amine Two ethanol groups, methyl substituent CO₂ capture (2.63 mmol/g capacity)
(5-Bromopyrimidin-2-yl)methylamine HCl Pyrimidine Secondary amine, bromine substituent Pharmaceutical synthesis (no data provided)
2-(5-Bromopyrimidin-2-yl)ethylamine diHCl Pyrimidine Primary amine, bromine substituent Unspecified (structural analog)

Key Observations :

  • MDEA exhibits high CO₂ adsorption (2.63 mmol/g) due to tertiary amine reactivity and pore-filling in mesoporous carbon . In contrast, the furan-based target compound lacks direct adsorption data but may have lower CO₂ affinity due to its smaller amine group and aromatic ring steric effects.
  • For example, bromine substituents may enhance electrophilic substitution in drug synthesis .
Physicochemical Properties
  • MDEA : BET surface area of mesoporous carbon decreased by 43% after impregnation, but CO₂ adsorption increased due to amine-CO₂ chemical interactions .
  • Pyrimidine-based amines: Molecular weights range from 238.51–245.10 g/mol, with hydrogen bond donor/acceptor counts influencing solubility and crystallinity .
  • Target compound : Hypothetically, its furan ring may confer lower thermal stability compared to pyrimidines but higher lipophilicity than MDEA.

Biological Activity

(5-Ethylfuran-2-yl)methylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into the synthesis, biological properties, mechanisms of action, and relevant case studies surrounding this compound.

Synthesis

The synthesis of (5-Ethylfuran-2-yl)methylamine hydrochloride typically involves the reaction of 5-ethylfuran with appropriate amines under controlled conditions. The hydrochloride salt form is often synthesized to enhance solubility and stability. While specific synthetic routes can vary, the general approach includes:

  • Formation of the Ethylfuran Intermediate : Starting from furan derivatives, ethyl groups are introduced through alkylation reactions.
  • Methylation : The introduction of a methyl group can be achieved using methyl iodide or other methylating agents.
  • Hydrochloride Formation : The final step involves the reaction with hydrochloric acid to form the hydrochloride salt.

Antimicrobial Activity

Research indicates that (5-Ethylfuran-2-yl)methylamine hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Antifungal Activity

The antifungal activity of this compound has been evaluated against common fungal pathogens. Studies suggest that it may inhibit fungal growth by interfering with cell wall synthesis and function, which is critical for maintaining fungal integrity.

The precise mechanism by which (5-Ethylfuran-2-yl)methylamine hydrochloride exerts its biological effects remains an area of active research. However, preliminary findings suggest several pathways:

  • Cell Membrane Disruption : The compound may integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic processes within microbial cells, thereby stunting growth and proliferation.

Study 1: Antimicrobial Efficacy

In a study published in PubMed, researchers assessed the antimicrobial efficacy of (5-Ethylfuran-2-yl)methylamine hydrochloride against various pathogens. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans, indicating promising potential as an antimicrobial agent .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Candida albicans32
Escherichia coli64

Study 2: Antifungal Activity

A separate investigation focused on the antifungal properties revealed that the compound inhibited growth in Aspergillus niger with an IC50 value of 25 µg/mL. This suggests that it may serve as a viable candidate for antifungal therapies .

Fungal StrainIC50 (µg/mL)
Aspergillus niger25
Candida albicans30

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